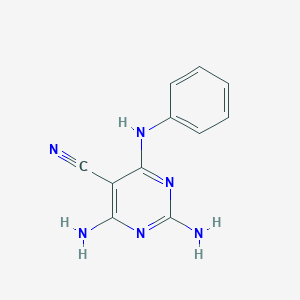

![molecular formula C17H16N4OS2 B498966 2-[(5-氨基-1,3,4-噻二唑-2-基)硫代]-N-(二苯基甲基)乙酰胺 CAS No. 332412-73-4](/img/structure/B498966.png)

2-[(5-氨基-1,3,4-噻二唑-2-基)硫代]-N-(二苯基甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

电化学行为研究

已经对与该化合物结构相关的 2-氨基-5-巯基-1,3,4-噻二唑 (AMT) 的电化学行为进行了研究。 这项研究通过循环伏安法研究了 AMT 与电化学生成的对苯醌的相互作用 .

脲酶抑制活性

已合成并评估了 2-((5-氨基-1,3,4-噻二唑-2-基)硫代)-N-芳基乙酰胺的新型衍生物的脲酶抑制活性。 这些化合物经过高效设计和合成,产量高,并测试了其作为脲酶抑制剂的潜力 .

抗氧化潜能评估

使用 DPPH 法评估了含有 1,3,4-噻二唑的合成衍生物的抗氧化潜力。 该方法评估了化合物的自由基清除能力,这是抗氧化研究的关键方面 .

作用机制

Target of Action

The primary target of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease . The docking results were in good agreement with experimental results and indicate that synthesized compounds could interact well with the active site of the urease enzyme .

Biochemical Pathways

The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This enzyme is a cytoplasmic enzyme and could be found in several cells, including bacteria, fungi, algae, and some plant cells . The conversion of urea to ammonia leads to an increase in pH, which is essential for the survival of Helicobacter pylori (H. pylori) .

Pharmacokinetics

The compound’s high activity against the urease enzyme suggests it may have good bioavailability .

Result of Action

The inhibition of urease by 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide can disrupt the survival of H. pylori, a bacterium that colonizes the human stomach and causes gastrointestinal infection . The role of urease is critical for colonization of H. pylori .

Action Environment

The action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide can be influenced by environmental factors, such as pH. The conversion of urea to ammonia by urease increases the pH, which is essential for the survival of H. pylori . Therefore, the compound’s efficacy may be affected by the pH of its environment.

生化分析

Biochemical Properties

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide has been found to exhibit urease inhibitory activities . Urease is a critical enzyme found in several cells, including bacteria, fungi, algae, and some plant cells . The compound interacts with the active site of the urease enzyme, inhibiting its activity . This interaction is crucial in the treatment of infections caused by bacteria such as Helicobacter pylori .

Cellular Effects

The compound’s urease inhibitory activity has significant effects on various types of cells. By inhibiting urease, the compound disrupts the conversion of urea to ammonia, a process that is essential for the survival of certain bacteria . This disruption can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide exerts its effects through binding interactions with the urease enzyme . The compound binds to the active site of the enzyme, inhibiting its activity and preventing the conversion of urea to ammonia . This binding interaction leads to changes in gene expression and impacts the overall function of the cell .

Temporal Effects in Laboratory Settings

Given its biochemical properties, it is likely that the compound’s effects may vary over time, depending on factors such as its stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

Given its interaction with the urease enzyme, it is likely that the compound plays a role in the metabolism of urea .

属性

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzhydrylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS2/c18-16-20-21-17(24-16)23-11-14(22)19-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,18,20)(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSCSFZFPZAICQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CSC3=NN=C(S3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(9-methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B498883.png)

![4-methylphenyl 2-[(9-methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)sulfanyl]ethyl ether](/img/structure/B498884.png)

![N-(4-chlorophenyl)-2-[(9-ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)sulfanyl]acetamide](/img/structure/B498886.png)

![3-chloro-4-methylphenyl 2-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]ethyl ether](/img/structure/B498888.png)

![2-[(Phenylsulfonyl)methyl]-4-quinazolinol](/img/structure/B498889.png)

![ethyl 4-methyl-2-({[(1-phenyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B498890.png)

![Ethyl 5-methyl-4-oxo-2-(2-toluidinomethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B498898.png)

![Ethyl 2-[(2-chloroanilino)methyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B498899.png)

![2-{[(4-chlorophenyl)sulfonyl]methyl}-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498901.png)

![Ethyl 5-methyl-4-oxo-2-[(phenylsulfonyl)methyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B498902.png)

![6-methyl-5-phenyl-2-(3-toluidinomethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498906.png)